molecular formula C11H15N3O3 B8369065 4-Hydroxy-4-nitromethyl-1-(4-pyridyl)piperidine

4-Hydroxy-4-nitromethyl-1-(4-pyridyl)piperidine

Cat. No. B8369065
M. Wt: 237.25 g/mol
InChI Key: NSGQQLIAKDMJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06858599B2

Procedure details

To a solution of nitromethane (2.31 ml) in methanol (5.4 ml) was added sodium (70 mg) at ice-cooled temperature. The resulting mixture was added dropwise to a solution of 1-(4-pyridyl)-4-piperidone (5.36 g) in methanol (10.7 ml) at ice-cooled temperature for 10 minutes, and stirred for 15 hours at room temperature. The precipitate was filtered, and washed with methanol to obtain the title compound (5.31 g).
Quantity
2.31 mL
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
solvent
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH3:4])([O-:3])=[O:2].[Na].[N:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]2)=[CH:8][CH:7]=1>CO>[OH:18][C:15]1([CH2:4][N+:1]([O-:3])=[O:2])[CH2:14][CH2:13][N:12]([C:9]2[CH:8]=[CH:7][N:6]=[CH:11][CH:10]=2)[CH2:17][CH2:16]1 |^1:4|

Inputs

Step One
Name
Quantity
2.31 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
70 mg
Type
reactant
Smiles
[Na]
Name
Quantity
5.4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.36 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCC(CC1)=O
Name
Quantity
10.7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled temperature for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
OC1(CCN(CC1)C1=CC=NC=C1)C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.